molecular formula C9H15N3O B3245829 6-Isopropoxy-N2-methylpyridine-2,3-diamine CAS No. 172648-43-0

6-Isopropoxy-N2-methylpyridine-2,3-diamine

Cat. No.: B3245829
CAS No.: 172648-43-0
M. Wt: 181.23 g/mol
InChI Key: WRCUMGQPIXBMTI-UHFFFAOYSA-N
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Description

6-Isopropoxy-N2-methylpyridine-2,3-diamine (CAS 172648-43-0) is a pyridine derivative featuring a diamine backbone with three key substituents:

  • N2-methyl group at position 2.
  • Amine group at position 3.
  • Isopropoxy group (-OCH(CH₃)₂) at position 6.

Its structure balances lipophilicity (via the isopropoxy group) and hydrogen-bonding capacity (via the amines), making it a candidate for further pharmacological exploration .

Properties

IUPAC Name

2-N-methyl-6-propan-2-yloxypyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-6(2)13-8-5-4-7(10)9(11-3)12-8/h4-6H,10H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCUMGQPIXBMTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC(=C(C=C1)N)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Isopropoxy-N2-methylpyridine-2,3-diamine typically involves the reaction of 2,3-diaminopyridine with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the isopropoxy group . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-Isopropoxy-N2-methylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-Isopropoxy-N2-methylpyridine-2,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 6-Isopropoxy-N2-methylpyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds are structurally related to 6-Isopropoxy-N2-methylpyridine-2,3-diamine, differing primarily in substituents at position 6 and the N2 position:

Compound Name CAS Number Substituents (Position) Molecular Formula Molecular Weight Similarity Score*
6-Methoxy-N2-methylpyridine-2,3-diamine 90817-34-8 6-OCH₃, N2-CH₃ C₇H₁₁N₃O 153.18 0.98
6-Ethoxy-N2-methylpyridine-2,3-diamine 148433-49-2 6-OCH₂CH₃, N2-CH₃ C₈H₁₃N₃O 167.21 0.93
This compound 172648-43-0 6-OCH(CH₃)₂, N2-CH₃ C₉H₁₅N₃O 181.24 0.90
N2,6-Dimethylpyridine-2,3-diamine 155790-09-3 6-CH₃, N2-CH₃ C₇H₁₁N₃ 137.18 N/A
6-Methyl-pyridine-2,3-diamine dihydrochloride 77712-94-8 6-CH₃, N2-H (salt form) C₆H₁₀ClN₃ 159.62 N/A

*Similarity scores are relative to 6-Methoxy-N2-methylpyridine-2,3-diamine .

Physicochemical Properties

  • Lipophilicity: The alkoxy substituent at position 6 increases hydrophobicity in the order: methoxy < ethoxy < isopropoxy.
  • Basicity: The N2-methyl group reduces the basicity of the adjacent amine compared to non-methylated analogs (e.g., 6-Methyl-pyridine-2,3-diamine dihydrochloride), which exists as a hydrochloride salt with higher water solubility .
  • Thermal Stability : N2,6-Dimethylpyridine-2,3-diamine (boiling point: 287.8°C) demonstrates higher thermal stability than alkoxy-substituted analogs, likely due to reduced steric strain .

Biological Activity

6-Isopropoxy-N2-methylpyridine-2,3-diamine , with the molecular formula C9H12N3OC_9H_{12}N_3O and a molecular weight of approximately 181.23 g/mol, is a compound of significant interest in medicinal chemistry. Its structure features an isopropoxy group that enhances lipophilicity, potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of various enzymes and receptors, influencing metabolic pathways and cellular processes. The compound's interactions are crucial for understanding its therapeutic potential, particularly in areas such as cancer treatment and antimicrobial applications.

Antitumor Activity

The potential antitumor effects of this compound are also noteworthy. Compounds with similar structural features have demonstrated inhibitory activity against cancer cell lines, including breast and lung cancer cells. The mechanisms often involve the inhibition of key signaling pathways associated with tumor growth and proliferation .

Table of Biological Activities

Activity Type Description Reference
AntimicrobialPotential activity against various bacterial strains
AntitumorInhibitory effects on cancer cell lines (e.g., MCF-7)
Enzyme InteractionModulation of enzyme activity affecting metabolic pathways

Case Study 1: Antimicrobial Screening

A study examining derivatives similar to this compound found that certain modifications enhanced their antibacterial potency against Gram-positive and Gram-negative bacteria. The presence of the isopropoxy group was noted to increase lipophilicity, which may facilitate better membrane penetration and interaction with bacterial targets.

Case Study 2: Antitumor Efficacy

In another investigation focused on pyridine derivatives, compounds structurally related to this compound were tested for their cytotoxic effects on various cancer cell lines. Results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. Notably, the combination of these compounds with conventional chemotherapeutics showed a synergistic effect, enhancing overall efficacy while potentially reducing side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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